molecular formula C9H15NO3 B2803462 methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate CAS No. 1909286-90-3

methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate

Cat. No.: B2803462
CAS No.: 1909286-90-3
M. Wt: 185.223
InChI Key: BTQWSGIBAROLHY-SFYZADRCSA-N
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Description

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is a chiral bicyclic compound featuring a fused pyrrolidine-morpholine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

Pharmaceutical Development

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it suitable for:

  • Pain Management : The compound may exhibit analgesic properties due to its ability to interact with pain pathways.
  • CNS Disorders : Research suggests potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its utility in organic synthesis includes:

  • Building Block for Drug Candidates : It can be used to create derivatives that may enhance pharmacological profiles.
  • Synthesis of Heterocycles : The pyrrolidine structure allows for further derivatization, leading to the formation of diverse heterocyclic compounds.

Biological Research

In biological studies, this compound is used to explore various biological mechanisms:

  • Mechanism of Action Studies : Understanding how this compound interacts with specific receptors can provide insights into drug design.
  • Metabolic Pathway Investigations : Its metabolic fate can be studied to predict pharmacokinetics and potential toxicity.

Case Study 1: Analgesic Activity

A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: CNS Activity

Research focusing on the central nervous system activity revealed that the compound could modulate serotonin receptors. This modulation was linked to anxiolytic effects in preclinical trials, indicating promise for treating anxiety disorders.

Mechanism of Action

The mechanism of action of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The target compound’s pyrrolo[2,1-c]morpholine scaffold distinguishes it from other bicyclic systems:

  • Benzofuro-pyrrolo Systems : Methyl (3S,3aS,4aR,8aR,8bR*) 2-(tert-butoxycarbonyl)-3a-((methoxycarbonyl)methyl)-8-oxa-2,3,3a,4a,7,8,8a,8b-octahydro-1H-benzofuro[2,3-c]pyrrole-3-carboxylate (6a) contains a benzofuran ring fused to a pyrrolidine, introducing aromaticity absent in the target compound .
  • Azuleno-pyrrolo Systems: Compound 6b (Methyl (Z,1S,3aR,3bS,8aS,9aS*) 2-(tert-butoxycarbonyl)-9a-((methoxycarbonyl)methyl)-4,9-dioxa-2,3,3a,3b,4,5,6,8a,9,9a-decahydro-1H-azuleno[2,1-c]pyrrole-1-carboxylate) incorporates an azulene moiety, which confers distinct electronic properties and conformational rigidity compared to the morpholine ring .

Functional Group Variations

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
Target Compound C₉H₁₆NO₃ ~186.23* Methyl ester, morpholine Pharmaceutical intermediates
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide C₈H₁₅N₃OS 201.29 Thioamide Unknown (research chemical)
{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine C₈H₁₆N₂O 156.23 Primary amine Drug discovery building block
Benzo[f]chromeno-pyrrole derivative () C₂₅H₂₅NO₄ 403.47 Chromene, ester Structural studies

*Calculated based on parent acid ().

Coupling Reactions

  • HATU-Mediated Synthesis : describes the use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and N-methylmorpholine for coupling benzo-triazole carboxylic acid to a pyrrolo-pyrrole scaffold. Similar methods may apply to the target compound’s esterification .

Purification Techniques

Chromatography (silica gel, gradient elution with dichloromethane/methanol/ammonia) is a common purification method for bicyclic esters and amines, as seen in and .

Structural Analysis and Characterization

  • NMR and MS : and provide detailed ¹H NMR (e.g., δ 1.49 ppm for tert-butyl groups) and mass spectral data (e.g., [M + H]⁺ = 358.5) for related compounds, underscoring the importance of spectroscopy in confirming stereochemistry and purity .
  • Crystallography: While the target compound’s crystal structure is unreported, analogs like Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate () exhibit envelope and half-chair conformations stabilized by C–H⋯π interactions .

Biological Activity

Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a nitrogen-containing heterocyclic compound. Its structure features a pyrrolidine ring fused with a morpholine moiety, which is significant in determining its biological properties. The stereochemistry at positions 3 and 8a contributes to its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and topoisomerases, which play critical roles in cell proliferation and cancer progression. For example, the inhibition of SGK-1 kinase has been linked to potential anti-cancer effects .
  • Cytotoxicity : Research indicates that derivatives of pyrrolo compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrrole derivatives show significant activity against human epidermoid carcinoma and leukemia cell lines .
  • Antimicrobial Activity : Pyrrole derivatives are also being explored for their antibacterial properties. Recent advancements highlight their potential as inhibitors of Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Enzyme InhibitionPyrrolo[2,1-c]morpholinesInhibition of SGK-1 kinase
CytotoxicityPyrrole derivativesIC50 values < 10 μM against cancer cells
AntimicrobialPyrrole-3-carboxylatesMIC of 5 µM against M. tuberculosis

Case Study: Anticancer Properties

A study conducted on various pyrrole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. This compound was included in the screening and showed promising results with an IC50 value indicating significant cytotoxicity against colon adenocarcinoma cell lines .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrole derivatives against resistant strains of bacteria. This compound exhibited an MIC comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Structural Elucidation and Stereochemical Confirmation

Q: What advanced methodologies are recommended to confirm the stereochemistry of methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate? A: The compound’s bicyclic structure and stereocenters require combined spectroscopic and computational approaches:

  • X-ray crystallography is definitive for absolute configuration determination, resolving ambiguities in NMR-based assignments .
  • Chiral HPLC paired with circular dichroism (CD) can differentiate enantiomers during synthesis optimization .
  • Density Functional Theory (DFT) simulations of NMR chemical shifts (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) validate proposed configurations against experimental data .

Q. Synthesis Optimization and Yield Discrepancies

Q: How can researchers address yield inconsistencies in the multi-step synthesis of this compound? A: Critical parameters include:

  • Cyclization efficiency : Use Brønsted acid catalysts (e.g., p-TsOH) in aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Maintain ≤ 0°C during esterification to prevent epimerization at the 3S position .
  • Purification : Employ silica gel chromatography with gradient elution (hexane/EtOAc → CH2_2Cl2_2/MeOH) to separate diastereomers .
  • Contradiction analysis : Compare LC-MS traces of low-yield batches to identify unreacted precursors or degradation products .

Q. Biological Activity Mechanisms and Target Selectivity

Q: What methodological strategies are used to investigate its interaction with neurotransmitter receptors? A:

  • In vitro binding assays : Radiolabeled ligand displacement (e.g., 3^3H-GABA) in rat cortical membranes quantifies affinity for GABAA_A receptors .
  • Molecular docking : Simulate binding poses in homology models of human receptors to rationalize selectivity over related targets (e.g., σ receptors) .
  • Functional assays : Patch-clamp electrophysiology on HEK293 cells expressing recombinant receptors confirms modulation of ion channel activity .

Q. Reconciling Contradictions in Pharmacological Data

Q: How to resolve discrepancies in reported IC50_{50} values across studies? A:

  • Batch analysis : Verify purity (>98% by HPLC) and stereochemical integrity (via 19F^{19}\text{F} NMR if fluorinated analogs exist) to exclude impurity-driven variability .
  • Assay standardization : Cross-validate using a common reference compound (e.g., diazepam for GABAA_A) to normalize inter-lab differences .
  • Meta-analysis : Apply multivariate regression to correlate structural modifications (e.g., substituents at 8aR) with potency trends .

Q. Analytical Method Development for Purity Assessment

Q: Which orthogonal techniques ensure accurate quantification of synthetic impurities? A:

  • HPLC-UV/HRMS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in H2_2O/MeOH gradients; monitor for des-methyl byproducts .
  • Chiral SFC : Supercritical CO2_2 with 2-propanol co-solvent resolves enantiomeric impurities at the 3S position .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., morpholine ring-opened derivatives) to 1H^{1}\text{H} spectra for identification .

Q. Reactivity Under Varied Experimental Conditions

Q: How do solvent and pH influence the stability of the morpholine-pyrrolo ring system? A:

  • Acidic conditions (pH < 4) : Risk of morpholine ring protonation and subsequent hydrolysis; stabilize with buffered solutions (e.g., phosphate, pH 6–7) .
  • Oxidative stress : Avoid MnO2_2 or CrO3_3 in oxidations; use TEMPO/NaClO for controlled oxidation of secondary alcohols .
  • Thermal stability : TGA/DSC analysis reveals decomposition >200°C, guiding safe handling during lyophilization .

Q. Safety Protocols for Laboratory Handling

Q: What precautions are essential given its acute toxicity profile? A:

  • GHS compliance : Classify as Acute Toxicity Category 4 (oral, dermal, inhalation); use PPE (gloves, respirators) in ventilated hoods .
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .
  • Storage : Keep under argon at −20°C in amber vials to prevent photodegradation .

Q. Computational Modeling for Reaction Pathway Prediction

Q: How can quantum chemical calculations optimize novel derivatization routes? A:

  • Reaction path screening : Use DFT (B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., nucleophilic substitution vs. ring-opening) .
  • Solvent effects : Apply COSMO-RS to simulate solvent polarity’s impact on transition states, prioritizing DMF or acetonitrile for SN2 reactions .
  • Machine learning : Train models on existing kinetic data to predict regioselectivity in electrophilic aromatic substitutions .

Properties

IUPAC Name

methyl (3S,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-9(11)8-5-10-4-2-3-7(10)6-13-8/h7-8H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQWSGIBAROLHY-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCCC2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN2CCC[C@@H]2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909286-90-3
Record name methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate
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